molecular formula C11H15AsBr2 B14545921 1-Bromo-1-phenylarsinan-1-ium bromide CAS No. 62150-86-1

1-Bromo-1-phenylarsinan-1-ium bromide

Cat. No.: B14545921
CAS No.: 62150-86-1
M. Wt: 381.97 g/mol
InChI Key: SEHNFJICXAEFBR-UHFFFAOYSA-M
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Description

1-Bromo-1-phenylarsinan-1-ium bromide is an organoarsenic compound with the molecular formula C6H5AsBr2 It is characterized by the presence of a bromine atom and a phenyl group attached to an arsenic atom

Preparation Methods

The synthesis of 1-Bromo-1-phenylarsinan-1-ium bromide typically involves the reaction of phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the arsenic atom. The general reaction can be represented as follows:

C6H5AsH2+Br2C6H5AsBr2+H2\text{C}_6\text{H}_5\text{AsH}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{AsBr}_2 + \text{H}_2 C6​H5​AsH2​+Br2​→C6​H5​AsBr2​+H2​

In industrial settings, the production of this compound may involve more sophisticated techniques, including the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Bromo-1-phenylarsinan-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert the compound back to phenylarsine. Reducing agents such as sodium borohydride are typically used.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups. For example, treatment with chlorine gas can replace bromine with chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-phenylarsinan-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-1-phenylarsinan-1-ium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

1-Bromo-1-phenylarsinan-1-ium bromide can be compared with other similar compounds, such as:

    1-Bromo-1-phenylethane: This compound has a similar structure but lacks the arsenic atom, resulting in different chemical properties and reactivity.

    Phenylarsine oxide: This compound contains an arsenic-oxygen bond instead of bromine, leading to distinct reactivity and applications.

    1-Chloro-1-phenylarsinan-1-ium chloride: Similar to this compound but with chlorine atoms, affecting its chemical behavior and uses.

Properties

CAS No.

62150-86-1

Molecular Formula

C11H15AsBr2

Molecular Weight

381.97 g/mol

IUPAC Name

1-bromo-1-phenylarsinan-1-ium;bromide

InChI

InChI=1S/C11H15AsBr.BrH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1

InChI Key

SEHNFJICXAEFBR-UHFFFAOYSA-M

Canonical SMILES

C1CC[As+](CC1)(C2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

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